![molecular formula C15H21N5O4S B033600 (2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid CAS No. 110880-45-0](/img/structure/B33600.png)
(2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid, also known as TAK-659, is a potential therapeutic agent for the treatment of various types of cancers. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which are designed to target BTK, a protein that plays a crucial role in the development and survival of cancer cells.
Mecanismo De Acción
(2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid works by inhibiting the activity of BTK, a protein that plays a crucial role in the development and survival of cancer cells. BTK is involved in the signaling pathways that promote cell growth and proliferation, and its inhibition leads to the suppression of cancer cell growth and survival.
Biochemical and Physiological Effects:
(2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. It has also been shown to enhance the activity of other anticancer agents, such as chemotherapy drugs and immune checkpoint inhibitors. (2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid has a favorable pharmacokinetic profile and is well-tolerated in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid in lab experiments include its potent and selective inhibition of BTK, its ability to induce apoptosis in cancer cells, and its potential synergy with other anticancer agents. However, the limitations of using (2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid in lab experiments include its complex synthesis, which may limit its availability, and the need for further studies to determine its efficacy and safety in humans.
Direcciones Futuras
There are several future directions for the research and development of (2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid. These include:
1. Clinical trials to evaluate the safety and efficacy of (2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid in humans.
2. Combination studies to determine the potential synergy of (2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid with other anticancer agents.
3. Studies to identify biomarkers that can predict the response to (2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid.
4. Development of new synthetic routes to improve the yield and scalability of (2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid synthesis.
5. Investigation of the potential use of (2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid in other diseases, such as autoimmune disorders and inflammatory diseases.
In conclusion, (2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid is a promising therapeutic agent for the treatment of various types of cancers. Its potent and selective inhibition of BTK, ability to induce apoptosis in cancer cells, and potential synergy with other anticancer agents make it an attractive candidate for further research and development. The future directions for (2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid research include clinical trials, combination studies, biomarker identification, synthetic route optimization, and investigation of its potential use in other diseases.
Métodos De Síntesis
The synthesis of (2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid involves a multi-step process that includes the preparation of several intermediates. The starting material for the synthesis is 2,3-dihydroimidazo[1,2-c]quinazoline, which is subjected to a series of reactions to produce the final product. The synthesis is a complex and challenging process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
(2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid has been extensively studied for its potential use in the treatment of different types of cancers, including B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has also shown promise in the treatment of solid tumors, such as prostate cancer, breast cancer, and lung cancer.
Propiedades
Número CAS |
110880-45-0 |
|---|---|
Fórmula molecular |
C15H21N5O4S |
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid |
InChI |
InChI=1S/C15H21N5O4S/c16-9(15(22)23)2-4-25-6-8-5-11(21)14(24-8)20-7-19-12-10(20)1-3-18-13(12)17/h1,3,7-9,11,14,21H,2,4-6,16H2,(H2,17,18)(H,22,23)/t8-,9-,11+,14+/m0/s1 |
Clave InChI |
QJGGZPIWCXHXGB-HFAYUQKSSA-N |
SMILES isomérico |
C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2C=CN=C3N)CSCC[C@@H](C(=O)O)N |
SMILES |
C1C(OC(C1O)N2C=NC3=C2C=CN=C3N)CSCCC(C(=O)O)N |
SMILES canónico |
C1C(OC(C1O)N2C=NC3=C2C=CN=C3N)CSCCC(C(=O)O)N |
Sinónimos |
3-ddAdo-HCY S-3'-deoxy-3-deazaadenosylhomocysteine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B33518.png)
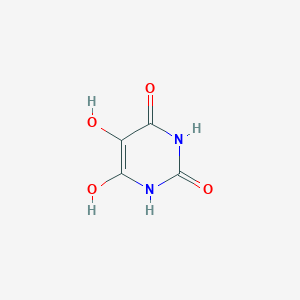
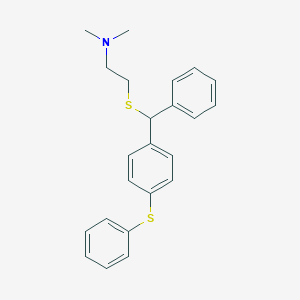

![[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester](/img/structure/B33524.png)
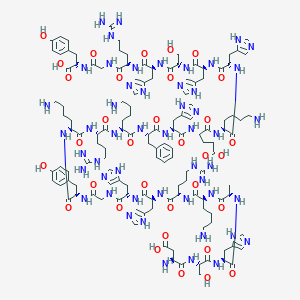
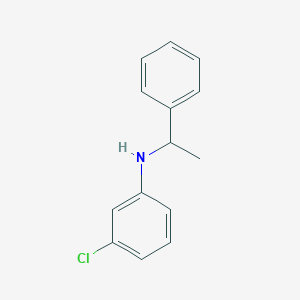
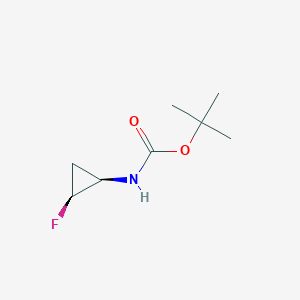
![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B33530.png)
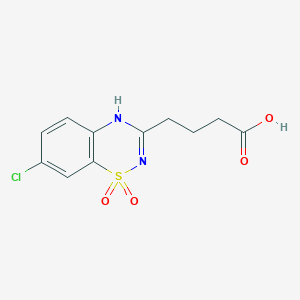
![2-[bis(4-fluorophenyl)methyl]-1H-imidazole](/img/structure/B33536.png)
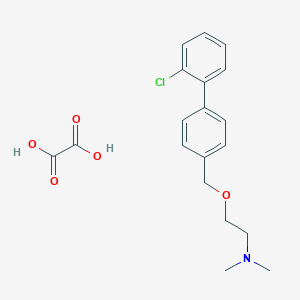
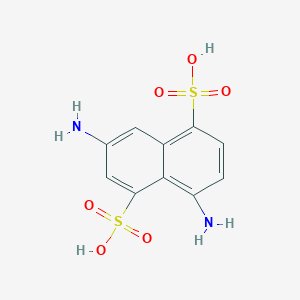
![3-[1-[(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]-3-formyl-4H-pyridin-4-yl]-2-oxopropanoic acid](/img/structure/B33548.png)